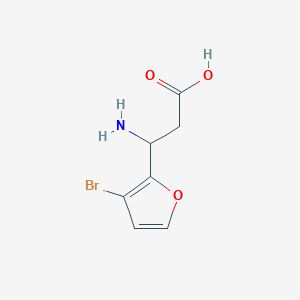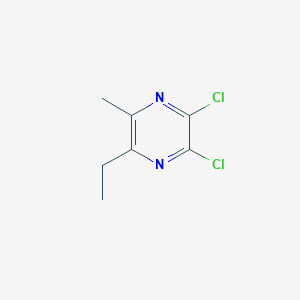
2,3-Dichloro-5-ethyl-6-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-5-ethyl-6-methylpyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This particular compound is notable for its two chlorine atoms at positions 2 and 3, an ethyl group at position 5, and a methyl group at position 6. It is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-5-ethyl-6-methylpyrazine can be synthesized through the condensation of 3,4-hexanedione with 1,2-diaminopropane . This reaction typically occurs under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-ethyl-6-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atoms under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazines.
Scientific Research Applications
2,3-Dichloro-5-ethyl-6-methylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It may be investigated for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: This compound is used in the production of flavors and fragrances due to its distinct aroma.
Mechanism of Action
The mechanism by which 2,3-Dichloro-5-ethyl-6-methylpyrazine exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and the ethyl and methyl groups contribute to its reactivity and ability to form bonds with other molecules. These interactions can influence various biochemical pathways, making it a compound of interest in medicinal chemistry and pharmacology.
Comparison with Similar Compounds
Similar Compounds
2,3-Diethyl-5-methylpyrazine: Similar in structure but with ethyl groups instead of chlorine atoms.
2,3-Dimethylpyrazine: Lacks the chlorine atoms and has two methyl groups.
2,3,5,6-Tetramethylpyrazine: Contains four methyl groups and no chlorine atoms.
Uniqueness
2,3-Dichloro-5-ethyl-6-methylpyrazine is unique due to the presence of chlorine atoms, which significantly influence its chemical reactivity and properties. This makes it distinct from other pyrazine derivatives and valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C7H8Cl2N2 |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
2,3-dichloro-5-ethyl-6-methylpyrazine |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-5-4(2)10-6(8)7(9)11-5/h3H2,1-2H3 |
InChI Key |
HXTNCWRNCVTKDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C(=N1)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13298909.png)
![(Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B13298922.png)
![2-[(Furan-2-ylmethyl)amino]propan-1-ol](/img/structure/B13298925.png)
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B13298929.png)
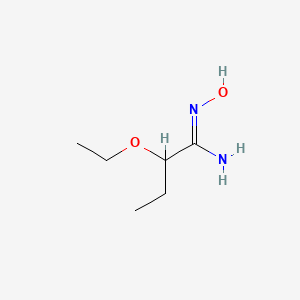
![N-[(2,6-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B13298934.png)
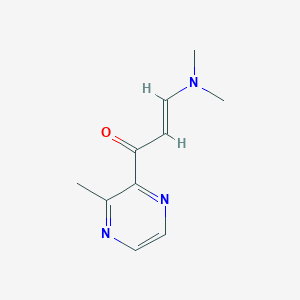

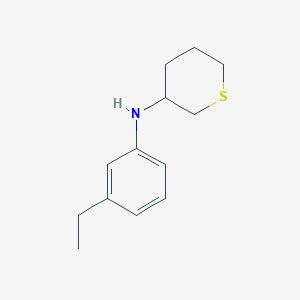
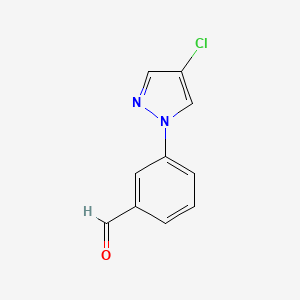
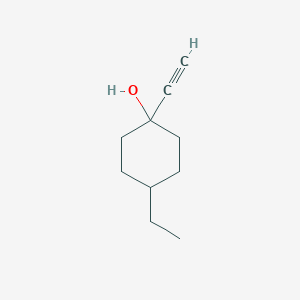
![2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid](/img/structure/B13298975.png)
